4-chloro-3-(1,1-difluoroethyl)aniline
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Overview
Description
4-chloro-3-(1,1-difluoroethyl)aniline is an organic compound with the molecular formula C8H8ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 4-position and a 1,1-difluoroethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-difluoroethyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with aniline as the starting material.
Chlorination: Aniline undergoes chlorination to introduce a chlorine atom at the 4-position. This can be achieved using reagents such as chlorine gas or sodium hypochlorite under controlled conditions.
Introduction of 1,1-Difluoroethyl Group: The next step involves the introduction of the 1,1-difluoroethyl group at the 3-position. This can be accomplished through a Friedel-Crafts alkylation reaction using 1,1-difluoroethane and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-difluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom and the 1,1-difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-(1,1-difluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-difluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and 1,1-difluoroethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloroaniline: Lacks the 1,1-difluoroethyl group.
3-(1,1-difluoroethyl)aniline: Lacks the chlorine atom at the 4-position.
4-fluoro-3-(1,1-difluoroethyl)aniline: Substitutes the chlorine atom with a fluorine atom.
Uniqueness
4-chloro-3-(1,1-difluoroethyl)aniline is unique due to the presence of both the chlorine atom and the 1,1-difluoroethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1305341-02-9 |
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Molecular Formula |
C8H8ClF2N |
Molecular Weight |
191.60 g/mol |
IUPAC Name |
4-chloro-3-(1,1-difluoroethyl)aniline |
InChI |
InChI=1S/C8H8ClF2N/c1-8(10,11)6-4-5(12)2-3-7(6)9/h2-4H,12H2,1H3 |
InChI Key |
SXYFJKQYJQOCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)N)Cl)(F)F |
Purity |
95 |
Origin of Product |
United States |
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